2-Nitroso-1-phenylethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
48116-07-0 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-nitroso-1-phenylethanone |
InChI |
InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
FYMROLWPUWRMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitroso 1 Phenylethan 1 One and Analogous α Nitroso Ketones
Direct Nitrosation Strategies
Direct nitrosation involves the introduction of a nitroso group at the α-carbon of a ketone precursor. This is the most common approach for synthesizing α-nitroso ketones.
The most prevalent method for synthesizing α-nitroso ketones is the direct nitrosation of enolizable carbonyl compounds. psu.edu This reaction proceeds through the corresponding enol or enolate intermediate, which acts as the nucleophile. psu.edursc.org The reaction is applicable not only to simple ketones but also to other carbonyl-containing compounds like β-keto esters and malonic esters. psu.edu
A widely used protocol for the synthesis of α-nitroso ketones involves the reaction of a ketone with an alkyl nitrite (B80452), such as isoamyl nitrite or tert-butyl nitrite, in the presence of an acid catalyst, typically hydrogen chloride. nih.gov The acid facilitates the formation of the enol tautomer of the ketone, which is the reactive species in the nitrosation reaction. psu.edursc.org
The reaction mechanism involves the protonation of the alkyl nitrite by the acid, followed by nucleophilic attack of the enol on the protonated alkyl nitrite to form the α-nitroso ketone. The choice of alkyl nitrite and reaction conditions can influence the yield and purity of the product. For instance, the nitrosation of acetophenone (B1666503) with an alkyl nitrite in the presence of HCl would yield 2-nitroso-1-phenylethan-1-one, which exists in equilibrium with its more stable tautomer, isonitrosopropiophenone. google.com
A general representation of this reaction is as follows: R-CO-CH₂-R' + R''-ONO + HCl → R-CO-CH(NO)-R' + R''-OH + HCl
The following table provides examples of α-nitroso ketones synthesized using this methodology.
Table 1: Synthesis of α-Nitroso Ketones using Alkyl Nitrites and Acid Catalysis
| Ketone Precursor | Alkyl Nitrite | Product | Reference |
|---|---|---|---|
| Acetone (B3395972) | Methyl nitrite | α-Oximinoacetone | google.com |
| 4-Nitrosomenthone | Pentyl nitrite | Dimeric 4-nitrosomenthone | nih.gov |
Nitrosation of Enolizable Carbonyl Compounds: Ketone Precursors
Regioselective Considerations in Nitrosation Reactions
In the nitrosation of unsymmetrical ketones, the regioselectivity of the reaction is a critical factor. The nitroso group is preferentially introduced at the more-substituted α-carbon atom. jove.comjove.com This preference is attributed to the formation of the more stable, more substituted enol or enolate intermediate under thermodynamic control. jove.com
The formation of kinetic versus thermodynamic enolates can be influenced by factors such as the base used, solvent, and temperature. jove.com For instance, using a sterically hindered base and low temperatures favors the formation of the kinetic enolate (from the less substituted α-carbon), while higher temperatures and a less hindered base favor the thermodynamic enolate (from the more substituted α-carbon). jove.com Therefore, by carefully selecting the reaction conditions, a degree of control over the regioselectivity of nitrosation can be achieved.
An alternative route to α-nitroso ketones involves the oxidation of α-hydroxylamino ketones. While less common, this method provides a pathway to the desired products from different starting materials. The oxidation of a hydroxylamine (B1172632) to a nitroso compound is a known transformation in organic chemistry. frontiersin.org However, the challenge lies in the selective oxidation of the hydroxylamino group without affecting other functional groups in the molecule. Specific oxidizing agents are required to achieve this transformation efficiently. For example, α-hydroxy ketones can be synthesized via the oxidation of corresponding enolates, which can be precursors to the hydroxylamino ketones. nih.gov Further oxidation would then yield the α-nitroso ketone.
The synthesis of α-nitroso ketones can also be approached through the partial reduction of α-nitro ketones. This method is challenging due to the potential for over-reduction to the corresponding α-amino ketone or other reduced species. nih.gov The reduction of nitro compounds can lead to various products, including hydroxylamines, oximes, and amines, depending on the reducing agent and reaction conditions. wikipedia.org Achieving the selective reduction to the nitroso stage requires mild and specific reducing agents. For instance, the reduction of nitroarenes can yield hydroxylamines or azo compounds, highlighting the complexity of controlling the reduction outcome. masterorganicchemistry.com
Indirect Synthetic Routes
Indirect synthetic routes to α-nitroso ketones offer alternatives to the direct nitrosation of ketones. One such method involves the reaction of nitrosobenzene (B162901) with ketone enamines. pnas.org This reaction, termed an O-nitroso aldol (B89426) reaction, can be catalyzed by pyrrolidine-tetrazole catalysts and provides a route to α-aminooxy carbonyl compounds, which are related to α-nitroso ketones. pnas.org Another indirect approach could involve the modification of other functional groups on the α-carbon of a ketone. For example, the reaction of α-haloketones with a nitrosating agent could potentially lead to the formation of α-nitroso ketones. mdpi.com
Derivation from Nitro-Nitroso Compounds
One established route to α-nitroso ketones involves the nitrosation of precursor molecules that contain a nitro group. The nitrosation of secondary nitro compounds, such as 2-nitropropane, was historically significant as it led to the preparation of the first aliphatic nitroso compounds. nih.gov
A notable example of this approach is the synthesis of dimeric 2-nitroso-2-nitrocyclohexanone. This is achieved through the nitrosation of cyclohexanone (B45756) using dinitrogen tetraoxide in acetic anhydride, which results in a high yield of the target compound. nih.gov This method highlights the direct conversion of a ketone to a nitro-nitroso derivative. The general principle involves the nitrosation of compounds where the carbon atom to be nitrosated is adjacent to an electron-withdrawing group, such as a nitro group. nih.gov
| Precursor Type | Reagent | Product | Reference |
| Secondary Nitro Compound | Nitrosating Agent | α-Nitro-α-nitrosoalkane | nih.gov |
| Cycloalkanone | Dinitrogen tetraoxide | Dimeric 2-nitroso-2-nitrocycloalkanone | nih.gov |
In Situ Generation of α-Nitrosoalkenes as Synthetic Intermediates
α-Nitroso ketones and related reactive species are often generated in situ (in the reaction mixture) and immediately trapped by other reagents to form more stable products. These transient intermediates are highly reactive and useful in cycloaddition and ene reactions.
One method involves the photochemical generation of nitrosocarbonyl intermediates from 1,2,4-oxadiazole-4-oxides supported on a polystyrenic solid phase. nih.gov The photochemical cycloreversion of these heterocyclic precursors releases the free nitrosocarbonyl intermediates, which can then be trapped by dienes or enes. nih.gov This solid-phase approach is presented as a clean and environmentally friendly way to access these fleeting intermediates for various synthetic applications. nih.gov
Another key strategy is the generation of acylnitroso intermediates through the oxidation of hydroxamic acids. researchgate.net This can be catalyzed by various metal complexes, including those of Copper(I), Iridium(I), or Ruthenium(II), using hydrogen peroxide as an oxidant. researchgate.net The resulting acylnitroso species are highly efficient in hetero-Diels-Alder reactions with dienes and in ene reactions with alkenes, leading to a broad range of biologically significant compounds. researchgate.net
| Intermediate Generation Method | Precursor | Reagents/Conditions | Trapping Agent | Product Type | Reference |
| Photochemical Cycloreversion | Solid-supported 1,2,4-oxadiazole-4-oxides | Light (Photolysis) | Dienes, Enes | Hetero-Diels-Alder and Ene Adducts | nih.gov |
| Catalytic Oxidation | Hydroxamic Acids | H₂O₂, Cu(I), Ir(I), or Ru(II) catalyst | Dienes, Alkenes | Cycloadducts, Ene Products | researchgate.net |
Catalytic and Green Chemistry Approaches in α-Nitroso Ketone Synthesis
Modern synthetic chemistry increasingly focuses on developing catalytic and environmentally benign methodologies. These principles have been applied to the synthesis of α-nitroso ketones and their derivatives, aiming to improve efficiency, reduce waste, and use milder reaction conditions.
The catalytic oxidation of hydroxamic acids to generate acylnitroso intermediates is a prime example of a green chemistry approach. researchgate.net This method utilizes hydrogen peroxide, a non-toxic and environmentally safe oxidant, in combination with catalytic amounts of metal complexes. researchgate.net The process is efficient and avoids the stoichiometric use of harsh or toxic reagents. researchgate.net
Photochemical synthesis on a solid support also represents a green methodology. nih.gov By anchoring the precursor to a solid phase, the isolation and purification of products are simplified, often requiring only filtration, which minimizes solvent use for chromatography. The use of light as a reagent is inherently clean. nih.gov
Furthermore, the development of solvent-free reaction conditions contributes to green synthesis. For instance, the use of tert-butyl nitrite (TBN) has been reported for the synthesis of N-nitroso compounds under solvent-free conditions, a principle that can be extended to C-nitrosation reactions. rsc.org Such methods are advantageous for their broad substrate scope, metal- and acid-free conditions, and simple isolation procedures. rsc.org Combining reductive amination with the synthesis of primary amines from nitro compounds in one-pot catalytic processes is another strategy that aligns with green chemistry principles by reducing the number of separate reaction and purification steps. frontiersin.org
| Approach | Key Features | Example | Reference |
| Catalytic Oxidation | Use of H₂O₂ (green oxidant), metal catalysts (Cu, Ir, Ru) | Generation of acylnitroso intermediates from hydroxamic acids | researchgate.net |
| Photochemical Solid-Phase Synthesis | Clean reagent (light), simplified purification, reduced solvent use | Generation of nitrosocarbonyl intermediates from supported heterocycles | nih.gov |
| Solvent-Free Synthesis | Avoids use of volatile organic solvents, simplified workup | Use of tert-butyl nitrite (TBN) as a nitrosating agent | rsc.org |
| One-Pot Catalytic Processes | Combines multiple synthetic steps, improves atom economy | Reductive amination of carbonyls with nitro compounds as amine precursors | frontiersin.org |
Advanced Chemical Reactivity and Transformative Processes of α Nitroso Ketones
Cycloaddition Reactions
2-Nitroso-1-phenylethan-1-one is a versatile building block in cycloaddition chemistry, capable of participating in various reaction modes. Its electron-deficient character makes it a potent component in reactions with electron-rich systems, leading to the formation of complex heterocyclic structures with high degrees of selectivity.
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. In the context of this compound, these reactions are characterized by high selectivity, providing a direct route to novel oxathiazine derivatives.
The reaction of in situ-generated this compound with thiochalcones represents a classic example of a periselective hetero-Diels-Alder reaction. nih.govthieme-connect.com In these [4+2]-cycloadditions, the α,β-unsaturated nitroso compound acts as a 4π-electron component, reacting with the C=S double bond of the thiochalcone, which serves as the 2π-electron component (dienophile). This reaction proceeds with high selectivity, exclusively targeting the thiocarbonyl group over the C=C double bond of the thiochalcone, to afford styryl-substituted 4H-1,5,2-oxathiazines in moderate to good yields. thieme-connect.com The remarkable periselectivity of this transformation is noteworthy, as only one of eight possible constitutional isomers is typically observed. thieme-connect.com
| Thiochalcone Reactant | Product | Yield (%) |
|---|---|---|
| 1,3-Diphenylprop-2-ene-1-thione | 3,4-Diphenyl-6-styryl-4H-1,5,2-oxathiazine | 75 |
| 3-(4-Methoxyphenyl)-1-phenylprop-2-ene-1-thione | 6-(4-Methoxystyryl)-3,4-diphenyl-4H-1,5,2-oxathiazine | 82 |
| 3-(4-Chlorophenyl)-1-phenylprop-2-ene-1-thione | 6-(4-Chlorostyryl)-3,4-diphenyl-4H-1,5,2-oxathiazine | 68 |
Beyond thiochalcones, this compound also reacts efficiently with other thioketones, including both aromatic and alkyl-substituted variants. nih.gov These reactions also proceed via a [4+2]-cycloaddition pathway to yield the corresponding 4H-1,5,2-oxathiazine derivatives.
An interesting aspect of thiochalcone chemistry is their tendency to exist in equilibrium with their dimers. It has been observed that this compound can also react with these thiochalcone dimers. thieme-connect.com Analysis of crude product mixtures has revealed that the α-nitrosoalkene can add competitively to the thioketone moiety of the thiochalcone dimer, leading to the formation of bis-heterocyclic [4+2]-cycloadducts. thieme-connect.com This parallel reaction pathway highlights the high reactivity of the nitrosoalkene towards the C=S bond, irrespective of whether it is in the monomeric or dimeric form.
The hetero-Diels-Alder reactions of this compound are characterized by a high degree of regioselectivity. The reaction with unsymmetrical thiochalcones consistently yields a single regioisomer, a testament to the well-defined electronic and steric factors governing the transition state of the cycloaddition. thieme-connect.com High-level DFT calculations have corroborated these experimental findings, revealing that these cycloadditions are kinetically controlled processes. thieme-connect.com
While the reactions are known to be highly selective, detailed studies on the diastereoselectivity with respect to the newly formed stereocenters in the 4H-1,5,2-oxathiazine ring are less extensively documented for a wide range of substrates. However, the concerted nature of the Diels-Alder reaction generally leads to a high degree of stereospecificity, where the stereochemistry of the reactants is translated into the product. researchgate.net For the reaction between α-nitrosostyrene and thiochalcones, the high selectivity observed suggests a well-ordered transition state leading to a preferred diastereomeric outcome.
In addition to its role as a 4π component in hetero-Diels-Alder reactions, this compound can exhibit different modes of cycloaddition. For instance, in reactions with certain dienes such as cyclopentadiene, α-nitrosostyrene has been shown to act as the 4-electron component, leading to the formation of oxazine (B8389632) derivatives. rsc.org
Furthermore, the structural motif of this compound allows it to behave as a 1,3-dipole in [3+2] cycloaddition reactions. This reactivity is analogous to that of nitrones. wikipedia.org In this mode, the nitrosoalkene can react with suitable dipolarophiles to form five-membered heterocyclic rings. This dual reactivity underscores the versatility of α-nitroso ketones as building blocks in heterocyclic synthesis.
Hetero-Diels-Alder Reactions
Nitroso Aldol (B89426) Reactions and Derivatives
The nitroso aldol reaction is a powerful method for the formation of C-N and C-O bonds, leading to the synthesis of valuable α-hydroxyamino and α-aminoxy carbonyl compounds. bohrium.comcsic.esnih.gov The reaction involves the nucleophilic addition of an enol or enolate to the nitrogen or oxygen atom of a nitroso compound. csic.esmdpi.com
A primary challenge in nitroso aldol reactions is controlling the regioselectivity of the nucleophilic attack. Attack at the nitrogen atom results in the formation of an α-hydroxyamino derivative (N-adduct), while attack at the oxygen atom yields an α-aminoxy derivative (O-adduct). csic.es The outcome of the reaction can be influenced by several factors, including the nature of the nitroso compound, the enolate, and the reaction conditions, often requiring the use of specific metal or organocatalysts to achieve high selectivity. bohrium.compnas.orgnih.gov
While the nitroso aldol reaction has been extensively studied for nitrosoarenes, specific investigations involving this compound are less common in the literature. However, the general principles of the reaction can be applied. The enolate derived from a ketone or other carbonyl compound could, in principle, react with this compound to afford either the corresponding α-hydroxyamino-β-keto or α-aminoxy-β-keto derivatives. Achieving high regioselectivity in such reactions would likely necessitate the use of carefully designed catalytic systems to direct the nucleophilic attack to either the nitrogen or the oxygen atom of the nitroso group. The development of catalytic asymmetric versions of this reaction would provide a valuable route to chiral α-amino and α-hydroxy ketone derivatives. pnas.orgnih.gov
| Reactant | N-Adduct (α-hydroxyamino ketone) | O-Adduct (α-aminoxy ketone) |
|---|---|---|
| Acetophenone (B1666503) Enolate | 1,3-Diphenyl-2-(hydroxyamino)-1,3-propanedione | 2-(Anilinooxy)-1,3-diphenyl-1,3-propanedione |
| Cyclohexanone (B45756) Enolate | 2-(1-Nitroso-1-oxo-2-phenylethyl)cyclohexan-1-one | 2-((Phenylnitroso)oxy)cyclohexan-1-one |
Mechanistic Pathways of α-Oxyamination and α-Aminoxylation
The reaction of α-nitroso ketones with enolizable carbonyl compounds, known as the nitroso aldol reaction, is a significant method for the introduction of amino and oxygen functionalities into organic molecules. nih.gov This reaction can proceed through two primary mechanistic pathways, leading to either α-oxyamination or α-aminoxylation products. The regioselectivity of this reaction, determining whether the nucleophile attacks the nitrogen or the oxygen atom of the nitroso group, is a critical aspect. nih.gov
In the α-oxyamination pathway, the enolate of a carbonyl compound attacks the nitrogen atom of the nitroso group. This results in the formation of an α-hydroxyamino carbonyl compound. Conversely, the α-aminoxylation pathway involves the attack of the enolate on the oxygen atom of the nitroso group, yielding an α-aminooxy carbonyl derivative. nih.gov The selectivity between these two pathways is influenced by several factors, including the nature of the enolate, the reaction conditions, and the presence of catalysts. nih.gov Simple enolates tend to react with the nitroso monomer to produce hydroxyamino compounds. nih.gov
The introduction of amino and hydroxy groups into molecules is of paramount importance in synthetic chemistry, as these functionalities are prevalent in natural products and therapeutic drugs. nih.gov Consequently, the development of methods to control the regioselectivity of the nitroso aldol reaction is a key area of research.
Catalytic Asymmetric Variants in α-Functionalization
Achieving enantioselectivity in α-functionalization reactions is a major goal in modern organic synthesis. For α-nitroso ketones, both metal-catalyzed and organocatalytic asymmetric methods have been developed to afford chiral α-amino and α-hydroxy carbonyl compounds with high levels of enantiomeric excess. nih.gov
Metal-Catalyzed Enantioselective Transformations
Metal complexes have proven to be effective catalysts for the enantioselective α-functionalization of ketones. A notable example is the use of BINAP-silver complexes in the O-selective nitroso aldol reaction. nih.govnih.gov These catalysts, formed from silver salts like AgOTf and AgClO4, can achieve excellent regio- and enantioselectivities for a range of substrates. nih.govnih.gov For instance, the reaction of tin enolates with nitrosobenzene (B162901) in the presence of an (R)-BINAP-silver complex can yield α-aminooxy ketones with up to 97% enantiomeric excess (ee) and a high O/N selectivity. nih.gov The resulting α-aminooxy ketone can be further transformed into the corresponding α-hydroxy ketone without loss of enantioselectivity. nih.gov
Copper-catalyzed O-nitroso aldol reactions have also been reported, and these can be performed under aerobic oxidation conditions. nih.gov The choice of the metal and the chiral ligand is crucial in determining the outcome of these reactions, influencing both the yield and the enantioselectivity of the desired product.
Table 1: Examples of Metal-Catalyzed Asymmetric α-Aminoxylation
| Catalyst | Substrate | Electrophile | Product | Yield (%) | ee (%) |
| (R)-BINAP-AgOTf | Tin enolate of acetophenone | Nitrosobenzene | α-Aminooxy acetophenone | High | up to 97 |
| t-Bu-QuinoxP*-AgOAc | Alkenyl trichloroacetate | Nitrosobenzene | α-Aminooxy ketone | Good | up to 99 |
| Cu(I)Cl/Ligand 14 | Ketone | N-(benzyloxycarbonyl) hydroxylamine (B1172632) | α-Aminooxy ketone | Moderate | Good |
Organocatalytic Approaches (e.g., Pyrrolidine-Tetrazole Catalysts)
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Proline and its derivatives are among the most successful organocatalysts for the α-functionalization of carbonyl compounds. rsc.orgresearchgate.netnih.gov These catalysts operate by forming a nucleophilic enamine intermediate with the carbonyl substrate, which then reacts with the electrophile. organic-chemistry.org
A significant development in this area is the use of pyrrolidine-tetrazole catalysts. rsc.org These catalysts are considered proline surrogates and often exhibit superior performance in terms of yield, enantioselectivity, and reaction times. The tetrazole moiety is believed to enhance the catalyst's activity and solubility in organic solvents. It has been noted that a pyrrolidinyl tetrazole was a more effective catalyst than L-proline for the amination of certain aldehydes. rsc.org While direct applications in α-aminoxylation with nitroso compounds are an area of ongoing research, the established effectiveness of these catalysts in related α-functionalizations suggests their high potential.
The general mechanism for proline-catalyzed α-aminoxylation involves the formation of an enamine from the ketone and the catalyst. This enamine then attacks the nitrosobenzene, followed by hydrolysis to release the α-aminoxylated ketone and regenerate the catalyst. rsc.orgresearchgate.net Low temperatures and slow addition of the nitroso compound are often key to achieving high enantioselectivity. rsc.orgresearchgate.net
Table 2: Representative Organocatalytic Asymmetric α-Aminoxylation of Ketones
| Catalyst | Ketone | Electrophile | Product | Yield (%) | ee (%) |
| L-Proline | Cyclohexanone | Nitrosobenzene | α-Anilinoxy-cyclohexanone | High | >99 |
| L-Proline | Propiophenone | Nitrosobenzene | α-Anilinoxy-propiophenone | High | >99 |
| Pyrrolidine-tetrazole | Aldehyde | Azodicarboxylate | α-aminated aldehyde | Good | High |
Tautomerism and Isomerization Phenomena
α-Nitroso ketones and related C-nitroso compounds exhibit dynamic equilibria involving tautomerization and isomerization. These processes significantly influence their reactivity and stability.
Nitroso-Oxime Tautomerization
Compounds containing a nitroso group adjacent to a carbon atom bearing a hydrogen atom can undergo tautomerization to form the corresponding oxime. scilit.com This equilibrium generally lies far to the right, favoring the oxime form, especially when an α-hydrogen is present. nih.govnih.gov The stability of the oxime tautomer is attributed to the greater strength of the carbon-nitrogen double bond compared to the nitrogen-oxygen double bond in the nitroso group, a consequence of the difference in electronegativity between the bonded atoms. nih.govnih.gov The unstable nitroso intermediate, formed for instance during the nitrosation of enols, readily tautomerizes to the more stable oxime. scilit.com
Monomer-Dimer Equilibria in C-Nitroso Compounds
A characteristic feature of C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. nih.gov The monomeric form is typically blue or green, while the dimer is colorless or yellowish. This equilibrium is influenced by factors such as temperature, solvent, and the structure of the nitroso compound. In the solid state, C-nitroso compounds often exist as dimers, while in solution, an equilibrium between the monomer and dimer is established. nih.gov
The dimers can exist as E (trans) and Z (cis) isomers. For aromatic C-nitroso compounds, the equilibrium at room temperature is often shifted towards the monomer, with the dimers being more prevalent at lower temperatures. nih.gov The dimerization process involves one nitroso molecule acting as a nucleophile and the other as an electrophile. Quantum chemical calculations have been employed to study the thermodynamics of these equilibria, revealing that solvation effects can significantly influence the relative stability of the different dimeric forms. rsc.org For instance, while the E-dimer of nitrosobenzene may be more stable in the gas phase, the Z-form can be more stable in a solvent like chloroform. rsc.org This monomer-dimer equilibrium is a crucial aspect of the reactivity of α-nitroso ketones, as the monomer is the reactive species in many of the reactions discussed.
Reactions with Nucleophilic Species
The chemical behavior of this compound, an α-nitroso ketone, is characterized by the presence of two primary electrophilic centers: the carbon atom of the carbonyl group and the nitrogen atom of the nitroso group. This dual reactivity allows the molecule to engage in a variety of transformations with nucleophilic species. The outcome of these reactions is contingent upon the nature of the nucleophile, the reaction conditions, and the relative reactivity of the two electrophilic sites. Due to the high reactivity and transient nature of monomeric α-nitroso ketones, much of their chemistry is inferred from the behavior of related compounds and the fundamental principles of nucleophilic addition to carbonyl and nitroso functionalities.
Nucleophilic attack can occur via a 1,2-addition mechanism at either the C=O or N=O double bond. masterorganicchemistry.comlibretexts.org The carbonyl carbon is rendered electrophilic by the electronegativity of the oxygen atom, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com Similarly, the nitroso nitrogen is electrophilic and readily reacts with nucleophiles. The specific site of attack is often dictated by a combination of steric and electronic factors, as well as the hardness or softness of the nucleophile.
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that can react with both the carbonyl and nitroso moieties of this compound. masterorganicchemistry.com
Attack at the Carbonyl Carbon: The reaction of a Grignard reagent with the ketone functionality follows a standard nucleophilic addition pathway. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. This reaction results in the formation of a new carbon-carbon bond. masterorganicchemistry.com
Attack at the Nitroso Nitrogen: The interaction of organometallic reagents with the nitroso group is more complex and can yield multiple products. Studies on analogous α-substituted nitroso compounds, such as α-chloronitrosoadamantane, reveal that the reaction can proceed through two primary mechanisms: a polar 1,2-addition or a single-electron transfer (SET) pathway. researchgate.net
Polar 1,2-Addition: The nucleophilic Grignard reagent adds directly to the nitrogen atom of the nitroso group. This pathway typically leads to the formation of a nitrone after subsequent rearrangement or elimination. researchgate.net
Single-Electron Transfer (SET): The Grignard reagent can act as an electron donor, transferring an electron to the nitroso compound. This process generates an iminoxy radical. The radical products can then combine to form nitrones or oxime ethers. Disproportionation or further reduction of the iminoxy radical can also lead to the formation of an oxime. researchgate.net The distribution of these products is highly dependent on the specific Grignard reagent used. researchgate.net
The table below summarizes the expected outcomes of the reaction between this compound and a generic Grignard reagent (R-MgX).
| Nucleophile | Site of Attack | Intermediate(s) | Final Product(s) |
| Grignard Reagent (R-MgX) | Carbonyl Carbon | Tetrahedral Alkoxide | Tertiary Alcohol |
| Grignard Reagent (R-MgX) | Nitroso Nitrogen | Adduct, Iminoxy Radical | Nitrone, Oxime, Oxime Ether |
Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically catalyzed by mild acid. lumenlearning.com In the case of this compound, the reaction with a primary amine (R-NH₂) is expected to occur preferentially at the more reactive carbonyl group.
The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org This intermediate is then protonated, and a molecule of water is eliminated to yield the final imine product. libretexts.org The reaction is reversible and the formation of the imine is often driven to completion by the removal of water. lumenlearning.com
| Nucleophile | Site of Attack | Intermediate | Final Product |
| Primary Amine (R-NH₂) | Carbonyl Carbon | Carbinolamine | Imine (Schiff Base) |
Similar to primary amines, hydrazine (B178648) (H₂N-NH₂) and its derivatives, such as phenylhydrazine (B124118), react with the carbonyl group of this compound to form hydrazones. ucla.eduyoutube.com These condensation reactions are well-established for ketones like acetophenone and serve as a reliable method for forming C=N bonds. orgsyn.orgyoutube.com
The reaction proceeds through a nucleophilic addition-elimination mechanism, analogous to imine formation. The nucleophilic nitrogen of hydrazine attacks the carbonyl carbon, and subsequent elimination of a water molecule yields the hydrazone. ucla.edu The reaction with phenylhydrazine produces a phenylhydrazone, a type of derivative that is often a stable, crystalline solid, historically used for the identification and characterization of aldehydes and ketones. youtube.comresearchgate.net
| Nucleophile | Site of Attack | Intermediate | Final Product |
| Hydrazine (H₂N-NH₂) | Carbonyl Carbon | Carbinolamine-type | Hydrazone |
| Phenylhydrazine | Carbonyl Carbon | Carbinolamine-type | Phenylhydrazone |
Computational and Theoretical Investigations of α Nitroso Ketone Reactivity
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. It allows for the detailed exploration of reaction pathways, providing a quantum mechanical understanding of chemical transformations. In the context of α-nitroso ketones, DFT is employed to map out potential energy surfaces, identify intermediates, and calculate the activation energies associated with different mechanistic steps.
Studies on related carbonyl compounds, such as the nitrosation of ketone enolates, have utilized ab initio molecular orbital methods, a precursor to modern DFT, to elucidate reaction mechanisms. For instance, the nitrosation of the enolate anion of acetone (B3395972) with methyl nitrite (B80452) was shown to proceed through an "open-chain" transition state, leading to the formation of an intermediate complex which then eliminates to form the final oxime product. DFT calculations on α,β-unsaturated ketones have also revealed that reaction pathways can be significantly influenced by superelectrophilic activation under acidic conditions, proceeding through dicationic intermediates that lead to nearly barrier-free reactions. These studies provide a foundational understanding of the types of mechanisms that α-nitroso ketones like 2-Nitroso-1-phenylethan-1-one can undergo.
Many chemical reactions can yield more than one product. The distribution of these products is often governed by whether the reaction is under kinetic or thermodynamic control. The kinetic product is the one that forms the fastest, via the pathway with the lowest activation energy, while the thermodynamic product is the most stable product, which may require a higher activation energy to form. Reaction conditions, particularly temperature, play a crucial role in determining the outcome; lower temperatures typically favor the kinetic product, whereas higher temperatures allow the system to overcome higher energy barriers to form the more stable thermodynamic product.
DFT is an invaluable tool for distinguishing between these two regimes. By calculating the Gibbs free energies of the transition states and the final products for all possible pathways, a complete energy profile can be constructed. For example, theoretical studies on the deprotonation of β-functionalized cyclic ketones have shown how electronic effects, steric hindrance, and non-covalent interactions can influence the stability of transition states, thereby dictating the regioselective formation of kinetic versus thermodynamic enolates. In these systems, the calculated activation energies accurately predict the experimentally observed product ratios under different conditions. This approach can be directly applied to the reactions of α-nitroso ketones to predict how changes in substituents or reaction conditions will steer the transformation toward a desired kinetic or thermodynamic product.
Interactive Table: Illustrative Energy Data for Kinetic vs. Thermodynamic Pathways
| Pathway | Activation Energy (ΔG‡) (kcal/mol) | Product Energy (ΔG) (kcal/mol) | Product Type |
| Pathway A | 15 | -10 | Kinetic |
| Pathway B | 20 | -15 | Thermodynamic |
Note: This table presents hypothetical data to illustrate the energy differences between a kinetically and a thermodynamically controlled reaction pathway. Pathway A has a lower activation barrier, leading to the faster-forming kinetic product. Pathway B has a higher activation barrier but leads to a more stable thermodynamic product.
A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface, often referred to as the energetic landscape. Reactants reside in energy minima, and to transform into products, they must pass through a high-energy configuration known as the transition state, which is a first-order saddle point on this surface. The structure and energy of the transition state are critical as they determine the reaction rate.
Computational chemistry provides robust methods for locating and characterizing these fleeting structures. DFT calculations, coupled with algorithms designed to find saddle points, can determine the precise geometry of a transition state. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as the transition state breaks down to form products. For instance, in the computationally studied nitrosation of an acetone enolate, the transition state for the key C-N bond-forming step was identified and its structure characterized, providing a clear picture of the molecular arrangement at the peak of the energy barrier. By mapping the energetic landscape, including reactants, intermediates, transition states, and products, DFT provides a comprehensive understanding of the reaction's dynamics.
Interactive Table: Typical Parameters for a Calculated Transition State
| Parameter | Value | Description |
| Relative Energy (kcal/mol) | +21.5 | Energy of the TS relative to the reactants. |
| Imaginary Frequency (cm⁻¹) | -350 | The single negative frequency indicating a true saddle point. |
| Key Bond Distance 1 (Å) | 2.15 | The distance of a bond being formed (e.g., C---N). |
| Key Bond Distance 2 (Å) | 1.98 | The distance of a bond being broken. |
Note: This table shows representative data obtained from a DFT calculation for a transition state (TS). The relative energy corresponds to the activation energy barrier, and the imaginary frequency confirms its identity as a TS.
Molecular Electron Density Theory (MEDT) Applications in Reactivity Prediction
Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. Proposed as an alternative to frontier molecular orbital (FMO) theory, MEDT posits that the capacity for electron density to change along a reaction pathway, rather than orbital interactions, governs molecular reactivity. This theory relies on the analysis of the electron density, a physical observable, and associated quantum chemical tools like Conceptual DFT.
Within MEDT, the reactivity of molecules is analyzed using indices such as electrophilicity and nucleophilicity, and the Global Electron Density Transfer (GEDT) is calculated at the transition state to quantify the polar nature of a reaction. The topological analysis of the Electron Localization Function (ELF) is another key component, which helps to visualize and understand bond formation and breaking in a manner consistent with Lewis structures. MEDT has been successfully applied to various reactions, including cycloadditions and nucleophilic substitutions, providing detailed insights into their mechanisms. For α-nitroso ketones, which possess both electrophilic (carbonyl carbon) and nucleophilic (nitroso oxygen) centers, MEDT can predict their behavior in polar reactions, explaining reactivity trends and selectivity by analyzing how electron density is redistributed during the chemical transformation.
Theoretical Basis for Regioselectivity and Periselectivity in Cycloadditions
Cycloaddition reactions, such as the Diels-Alder reaction, often present challenges of selectivity when using unsymmetrical reactants. Regioselectivity refers to the preferential formation of one constitutional isomer over another, while periselectivity describes the preference for one type of pericyclic reaction over other possibilities (e.g., [4+2] vs. [2+2] cycloaddition).
Acyl nitroso compounds, the structural class to which this compound belongs, are known to act as reactive heterodienophiles in [4+2] cycloadditions. Computational methods are essential for rationalizing the observed selectivity in these reactions. By calculating the activation energies for all possible regio- and periselective pathways, the kinetically favored product can be identified. MEDT provides further insight by analyzing local reactivity indices, such as the electrophilic and nucleophilic Parr functions. These functions identify the most electrophilic and nucleophilic sites within a molecule. The preferred reaction pathway is typically the one that involves the most favorable interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other, providing a powerful predictive tool for regioselectivity.
Computational Analysis of Solvent Effects on Reaction Dynamics
The solvent in which a reaction is conducted can have a profound impact on its rate, mechanism, and selectivity. Solvents can influence reactivity by stabilizing or destabilizing reactants, transition states, and products to different extents. Computational chemistry offers several approaches to model these effects.
The most common methods are implicit and explicit solvent models. Implicit (or continuum) models treat the solvent as a continuous medium with a defined dielectric constant, which surrounds the solute molecule. This approach is computationally efficient and often captures the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation, typically treated with molecular mechanics (MM) in a quantum mechanics/molecular mechanics (QM/MM) hybrid approach. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. For reactions involving polar or charged species, which are common in the chemistry of α-nitroso ketones, accurately modeling solvent effects is critical for obtaining theoretical results that correlate well with experimental observations.
Synthetic Utility and Applications of α Nitroso Ketone Chemistry
Versatility as Building Blocks in Complex Molecule Synthesis
The inherent reactivity of the nitroso and ketone functionalities in 2-Nitroso-1-phenylethan-1-one provides a powerful platform for the synthesis of a variety of complex molecules. This includes the construction of diverse heterocyclic systems and the introduction of valuable functional groups.
Construction of Heterocyclic Scaffolds
The ability of α-nitroso ketones to participate in cyclization reactions makes them key intermediates in the synthesis of various heterocyclic scaffolds.
4H-1,5,2-oxathiazines: The synthesis of 4H-1,5,2-oxathiazines can be envisioned through the reaction of α-nitroso ketones with appropriate sulfur-containing reagents. The reaction likely proceeds through the initial formation of an intermediate that can undergo intramolecular cyclization.
3H-1,2-dithioles: While direct synthesis from α-nitroso ketones is not extensively documented, a two-step process provides a viable route to 3H-1,2-dithiole-3-thiones. Initially, the α-nitroso ketone can be converted to the corresponding 1,2-diketone. Subsequent treatment of the 1,2-diketone with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, yields the desired 3H-1,2-dithiole-3-thione. thieme-connect.de This transformation highlights the role of α-nitroso ketones as masked 1,2-dicarbonyl compounds.
Precursors for α-Functionalized Carbonyl Compounds
The electrophilic nature of the nitroso group and the adjacent carbonyl carbon in this compound allows for the facile introduction of various functional groups at the α-position.
α-Aminooxy Carbonyls: The O-nitroso aldol (B89426) reaction is a powerful method for the synthesis of α-aminooxy carbonyl compounds. thieme-connect.denih.gov In this reaction, an enamine or enolate derived from a ketone reacts with a nitroso compound, such as nitrosobenzene (B162901), which is structurally related to this compound. This reaction can be catalyzed by various catalysts, including proline and pyrrolidine-tetrazole systems, to achieve high yields and enantioselectivity. thieme-connect.denih.gov The resulting α-aminooxy ketone can be a valuable intermediate for further synthetic transformations. nih.gov
1,2-Diketones: α-Nitroso ketones exist in tautomeric equilibrium with their corresponding α-oximino ketones (α-isonitrosoketones). The hydrolysis of these α-oximino ketones, often under acidic conditions, provides a straightforward method for the synthesis of 1,2-diketones. thieme-connect.de This transformation is a testament to the utility of the nitroso group as a precursor to a carbonyl functionality.
Intermediates in the Preparation of α-Amino Ketones
α-Amino ketones are a crucial structural motif in many biologically active compounds and pharmaceutical agents. The reduction of the nitroso group in α-nitroso ketones or their oxime tautomers provides a direct route to α-amino ketones. This transformation can be achieved using various reducing agents. Furthermore, α-nitroso ketones can serve as electrophiles in amination reactions, reacting with nucleophilic nitrogen sources to form the desired α-amino ketone products.
Integration into Domino and Multicomponent Reaction Sequences
The high reactivity of α-nitroso ketones makes them ideal candidates for incorporation into domino and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. These reactions are highly atom-economical and environmentally friendly.
Domino reactions initiated by the Michael addition to α,β-unsaturated nitro compounds, which share reactivity patterns with α-nitroso ketones, have been reported to yield complex heterocyclic structures. nih.govacs.org For instance, the reaction of α-nitrocycloalkanones with α,β-unsaturated aldehydes can lead to the formation of functionalized, bridged, bicyclic lactones containing a 6-hydroxy-1,2-oxazine ring. nih.gov
Furthermore, multicomponent reactions involving aldehydes, amines, and nitroalkanes (nitro-Mannich reaction) are well-established for the synthesis of β-nitroamines. rsc.org Given the analogous reactivity, it is conceivable that α-nitroso ketones could participate in similar MCRs, providing access to a diverse range of functionalized products. For example, a three-component reaction of a sulfur ylide, nitrosobenzene, and an isonitrile has been developed to synthesize polysubstituted 2-imidazolones and imidazoles. acs.org
Design and Development of Novel Synthetic Reagents
The unique chemical properties of this compound and other α-nitroso ketones have spurred the design and development of novel synthetic reagents. Their ability to act as electrophiles, participate in cycloadditions, and serve as precursors to other functional groups makes them versatile tools in the hands of synthetic chemists.
The in-situ generation of α-nitroso ketones from other functionalities, such as α-halo ketones, followed by their immediate trapping in a subsequent reaction, is a common strategy in organic synthesis. This approach avoids the isolation of the often-unstable α-nitroso ketone and allows for the development of novel one-pot transformations. The reactivity of the nitroso group can be fine-tuned by the substituents on the carbon skeleton, allowing for the design of reagents with specific reactivity profiles for targeted synthetic applications.
Emerging Research Directions and Future Perspectives in α Nitroso Ketone Chemistry
Exploration of Unprecedented Reaction Manifolds for α-Nitroso Ketones
The unique reactivity of α-nitroso ketones, such as 2-Nitroso-1-phenylethan-1-one, continues to be a fertile ground for discovering novel reaction pathways. Researchers are actively exploring transformations that go beyond traditional cycloadditions and ene reactions.
One area of interest is the photoinduced rearrangement of α-(2-nitrophenyl)ketones. rsc.org This process involves an oxygen transfer from the nitro group to the benzylic position, leading to the formation of an α-hydroxyketone with a nitroso group. This intermediate can then undergo further reactions to produce cyclic hydroxamates. rsc.org
Another developing area is the use of α-nitro ketones, which can be considered precursors to α-nitroso ketones, in cascade reactions. For instance, the reaction of α,β-unsaturated nitroketones with isocyanides, catalyzed by silver, allows for the synthesis of polysubstituted pyrroles. acs.org Such methodologies highlight the potential for α-nitroso ketone surrogates in constructing complex heterocyclic systems.
Furthermore, the interruption of classical reactions like the Nef and Meyer reactions of nitro compounds is providing new avenues to α-substituted nitroso compounds. nih.gov This strategy allows for the generation of these reactive species in situ, opening up possibilities for novel one-pot transformations.
Development of Advanced Enantioselective and Diastereoselective Methodologies
A significant thrust in α-nitroso ketone chemistry is the development of stereoselective methods to control the formation of chiral centers. This is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Enantioselective Reactions:
Significant progress has been made in the enantioselective nitroso aldol (B89426) reaction. For example, the use of (R)-BINAP-silver complexes as catalysts has enabled the highly enantioselective and O-selective reaction of tin enolates with nitrosobenzene (B162901), affording α-aminooxy ketones with up to 97% enantiomeric excess (ee). acs.orgnih.gov These products can be subsequently converted to valuable chiral α-hydroxy ketones without loss of enantioselectivity. acs.orgnih.gov
Organocatalysis has also emerged as a powerful tool. Pyrrolidine-based tetrazole catalysts have been found to be effective for the O-nitroso aldol synthesis, working for both aldehydes and ketones with high enantioselectivity. nih.gov Similarly, C6′-OH cinchona alkaloids have been employed as efficient organocatalysts for the enantioselective nitroaldol reaction of α-ketoesters, providing access to chiral tetrasubstituted carbon stereocenters. nih.gov
Diastereoselective Reactions:
The control of diastereoselectivity is equally important, particularly when creating multiple stereocenters in a single transformation. A notable example is the diastereo- and enantioselective synthesis of nitroso Diels-Alder-type bicycloketones using dienamines. nih.gov This method, which can be viewed as a sequential N-nitroso aldol reaction followed by a Michael addition, allows for the creation of complex bicyclic structures with high stereocontrol. nih.gov
The development of cascade reactions, such as the inter–intramolecular double Michael strategy, has also proven effective for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.org
| Reaction Type | Catalyst/Reagent | Substrates | Product | Stereoselectivity |
| Enantioselective Nitroso Aldol | (R)-BINAP-silver complexes | Tin enolates, Nitrosobenzene | α-Aminooxy ketones | Up to 97% ee |
| Enantioselective O-Nitroso Aldol | Pyrrolidine-tetrazole catalyst | Ketones/Aldehydes, Nitrosobenzene | Aminooxy carbonyl compounds | High ee |
| Diastereoselective Nitroso Diels-Alder | Dienamine, Binaphthol catalyst | α,β-Unsaturated ketones, Nitroso compounds | Bicycloketones | Complete diastereoselectivity, High ee |
| Diastereoselective Double Michael Addition | Aqueous KOH, TBAB | Curcumins, Arylidenemalonates | Functionalized cyclohexanones | Complete diastereoselectivity |
Strategic Applications in the Total Synthesis of Natural Products and Bioactive Molecules
The synthetic utility of α-nitroso ketones and their derivatives is showcased in their application in the total synthesis of complex natural products and bioactive molecules. The ability to introduce nitrogen and oxygen functionalities with stereocontrol makes them valuable intermediates.
For instance, the enantioselective nitroaldol reaction of α-ketoesters provides access to optically active α,α-disubstituted α-amino acids. nih.gov One such example is α-methylcysteine, a key intermediate in the total syntheses of the antitumor and anti-HIV natural products, mirabazoles and thiangazole. nih.gov The development of highly enantioselective methods for α-ketoesters is expected to facilitate the preparation of analogues of these important compounds. nih.gov
Furthermore, the synthesis of γ-nitro ketones through the highly enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones has been successfully applied to the asymmetric syntheses of (R)-baclofen and (R)-phenibut, which are clinically used muscle relaxants. thieme-connect.com
Investigation of Chemically-Relevant Biological Interactions
The biological activities of C-nitroso compounds, including α-nitroso ketones, are a growing area of research. Their ability to act as nitric oxide donors and radical spin traps underlies their potential pharmacological applications.
Nitric Oxide Donor Properties of C-Nitroso Compounds
Certain C-nitroso compounds have been identified as donors of neutral nitric oxide (NO) through a first-order homolytic C-N bond scission. nih.govacs.orgfigshare.com This process releases NO and produces a carbon radical, with the yield of nitric oxide being dependent on the presence of radical traps. nih.govacs.orgfigshare.com These compounds have demonstrated potent NO bioactivity in biological assays, such as the relaxation of rabbit aortic rings. nih.govacs.org The ability to release NO, a crucial signaling molecule in various physiological processes, makes these compounds interesting candidates for therapeutic applications. nih.gov
Radical Spin Trapping Capacities
Nitroso compounds are well-established as effective spin traps for detecting short-lived free radicals. nih.govacs.org They react with radicals to form more stable nitroxide radicals, which can be detected and characterized by electron spin resonance (ESR) spectroscopy. acs.org This property is particularly useful for studying radical-mediated processes in biological systems.
Different nitroso compounds exhibit varying selectivities for trapping different types of radicals. For example, some nitroso compounds are superior for trapping metal-centered radicals, while nitrones may form more persistent adducts with small inorganic radicals. nih.gov The choice of the spin trap is crucial, as factors like hydrolysis and redox reactions of the spin adduct can influence the results. nih.gov It is also important to note that some nitroso compounds may interfere with the biological system being studied, as seen with 3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS), which was found to inhibit nitric oxide synthase. nih.gov
| Compound Class | Biological Interaction | Mechanism | Significance |
| C-Nitroso Compounds | Nitric Oxide (NO) Donation | Homolytic C-N bond scission | Potential therapeutic applications due to NO's role in physiological signaling. |
| Nitroso Compounds | Radical Spin Trapping | Formation of stable nitroxide radicals | Detection and characterization of short-lived free radicals in biological systems. |
Opportunities in Materials Science and Functional Molecule Design
The reactivity and structural features of α-nitroso ketones present opportunities for their incorporation into advanced materials and functional molecules. While this area is less explored compared to their synthetic applications, the potential is significant.
The ability of nitroso compounds to participate in cycloaddition reactions, such as the Diels-Alder reaction, opens up possibilities for the synthesis of novel polymers and materials with unique topologies. wikipedia.org The hetero-Diels-Alder reaction, for instance, where a nitroso compound acts as a dienophile, can be used to create N-heterocyclic structures within a polymer backbone, potentially imparting specific electronic or recognition properties. wikipedia.org
Furthermore, the design of molecules that can be triggered to release nitric oxide upon a specific stimulus (e.g., light, pH change) is an active area of research. α-Nitroso ketones could be engineered into such "smart" materials for applications in drug delivery and biomedical devices.
The development of new synthetic methodologies, such as the metal-free cascade synthesis of 1,2,4-thiadiazoles from β-ketothioamides and alkyl/aryl cyanides, which may involve intermediates structurally related to this compound, points towards the expanding toolkit for creating diverse functional molecules. thieme-connect.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-Nitroso-1-phenylethan-1-one, and what analytical techniques are critical for confirming its purity and structure?
- Methodology : Synthesis typically involves nitrosation of 1-phenylethan-1-one precursors under controlled acidic conditions. Purification via recrystallization or column chromatography is recommended. Critical analytical techniques include:
- IR spectroscopy : To confirm nitroso (N=O) stretching vibrations (~1500–1600 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons and ketone/nitroso functional groups (e.g., δ 8-7 ppm for aromatic protons, δ 190-200 ppm for carbonyl carbon) .
- Mass spectrometry (MS) : For molecular ion ([M⁺]) and fragmentation pattern validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Handling Guidelines :
- Use fume hoods to avoid inhalation of dust or vapors.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Store in airtight containers away from light and oxidizing agents.
- Emergency Measures :
- In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ_max (~300 nm for nitroso compounds).
- Conduct accelerated stability studies at elevated temperatures (40–60°C) and analyze decomposition products using HPLC-MS .
- Data Interpretation : Compare kinetic profiles (e.g., Arrhenius plots) to predict shelf-life under standard conditions.
Advanced Research Questions
Q. What crystallographic strategies (e.g., SHELXL, WinGX) are effective for resolving the crystal structure of this compound, particularly in cases of twinning or disorder?
- Software Workflow :
- Use SHELXD for phase determination and SHELXL for refinement, especially for handling anisotropic displacement parameters and hydrogen bonding networks .
- Validate geometry with WinGX/ORTEP to visualize thermal ellipsoids and intermolecular interactions .
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR, IR) and computational models for this compound?
- Approach :
- Reconcile experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
- Cross-validate IR bands with vibrational frequency simulations .
Q. What advanced computational methods (e.g., DFT, molecular dynamics) are suitable for studying the electronic properties and reactivity of this compound?
- Methodological Recommendations :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects on nitroso group reactivity in polar solvents.
Q. How should conflicting results in the literature regarding the biological activity or degradation pathways of nitroso compounds be critically evaluated?
- Critical Analysis Framework :
- Assess experimental conditions (e.g., solvent, concentration) across studies.
- Use PICO/FINER criteria to evaluate study design rigor and relevance to your research context .
Data Reporting and Reproducibility
Q. What are the best practices for reporting crystallographic and spectroscopic data of this compound in accordance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?
- Guidelines :
- Deposit crystallographic data in the Cambridge Structural Database (CSD) and include CIF files in supplementary materials.
- For spectroscopy, provide raw data (e.g., FID files for NMR) and processing parameters .
Q. How can researchers optimize experimental protocols for reproducibility when scaling up the synthesis of this compound?
- Protocol Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
